Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate
Description
Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate is a methyl ester derivative of benzofuran, a heterocyclic compound featuring a fused benzene and furan ring system. This compound is characterized by two methyl substituents at the 3- and 6-positions of the benzofuran core and a carboxylate ester group at the 2-position. Its structural features contribute to its physicochemical properties, including solubility, stability, and reactivity, which are critical in applications ranging from organic synthesis to pharmaceutical research. Crystallographic studies using tools like SHELX and ORTEP-3 have elucidated its molecular geometry, bond angles, and packing arrangements in solid-state structures.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,6-dimethyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-4-5-9-8(2)11(12(13)14-3)15-10(9)6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCKVTKAEPSBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of benzofuran derivatives, including Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Other methods include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate has shown promising potential as an antimicrobial and anticancer agent.
Anticancer Activity
Recent studies indicate that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with methyl substitutions have demonstrated enhanced antiproliferative activity.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10h | HL-60 | <0.01 | Apoptosis induction |
| 10g | U937 | <0.01 | Tubulin inhibition |
| 10i | MDA-MB-435 | 0.229 | Cell cycle arrest |
The mechanism often involves apoptosis induction, as evidenced by increased caspase activity in treated cells, suggesting that these compounds may interact with genomic DNA or disrupt cellular processes.
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties against various pathogens.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Microorganism Tested | MIC (µg/mL) |
|---|---|---|
| VI | Staphylococcus aureus | 50 |
| III | Candida albicans | 100 |
| IV | Escherichia coli | 200 |
These results indicate that certain derivatives possess significant activity against both Gram-positive bacteria and fungi, highlighting their therapeutic potential.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create more complex molecules for drug development and material science applications.
Case Study 1: Anticancer Efficacy in Leukemia Models
A series of experiments on leukemia cell lines (HL-60 and U937) demonstrated that methyl-substituted benzofurans exhibited significant growth inhibition. The most active compound showed a GI50 value of less than 0.01 µM, indicating potent cytotoxicity. Flow cytometry analysis confirmed that these compounds induce apoptosis through caspase activation.
Case Study 2: Antimicrobial Screening
In antimicrobial assessments, several benzofuran derivatives were tested against a panel of bacteria and fungi. Compounds VI and III were particularly effective against Candida species with MIC values of 100 µg/mL. This suggests that structural modifications can enhance antimicrobial efficacy.
Mechanism of Action
The mechanism of action of Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit microbial growth by targeting bacterial enzymes or disrupting cell membranes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of methyl 3,6-dimethyl-1-benzofuran-2-carboxylate, a comparison with analogous benzofuran derivatives is essential. Key compounds for comparison include:
Table 1: Comparative Properties of Benzofuran Derivatives
Key Findings:
Substituent Effects on Solubility : The methyl ester group in this compound enhances solubility in organic solvents (e.g., DMSO) compared to its carboxylic acid counterpart, which is poorly soluble in water .
Steric and Electronic Influences: The 3,6-dimethyl substitution pattern increases steric hindrance, leading to higher melting points relative to unsubstituted or mono-substituted analogs. This is corroborated by crystallographic data showing tighter molecular packing .
Lipophilicity (LogP) : The compound’s LogP value (2.8) reflects moderate lipophilicity, intermediate between simpler esters (e.g., methyl 1-benzofuran-2-carboxylate, LogP 1.9) and bulkier derivatives like ethyl 3,5-dimethyl-1-benzofuran-2-carboxylate (LogP 3.1) .
Research Implications and Limitations
While this compound has been structurally characterized using SHELX , comparative data on its reactivity or biological activity remain sparse. For example, its ethyl-substituted analog lacks crystallographic validation, limiting direct structural comparisons . Further studies using computational modeling (e.g., DFT) paired with experimental data could resolve these gaps.
Notes on Methodological Tools
- Crystallography : SHELX remains a cornerstone for small-molecule refinement, enabling precise determination of bond lengths and angles . ORTEP-3’s graphical interface aids in visualizing molecular conformations and intermolecular interactions .
- Property Analysis : Tabulated data from conferences like IC-AMCE-2023 provide empirical benchmarks but require validation through peer-reviewed studies.
Biological Activity
Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This structure features a benzofuran core with methyl groups at the 3 and 6 positions and a carboxylate ester group at position 2.
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. A study focusing on various benzofuran derivatives reported that compounds with specific substitutions showed enhanced cytotoxic effects against cancer cell lines. For instance, compounds with methyl groups at the C-3 position exhibited increased antiproliferative activity compared to their unsubstituted counterparts .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10h | HL-60 | <0.01 | Apoptosis induction |
| 10g | U937 | <0.01 | Tubulin inhibition |
| 10i | MDA-MB-435 | 0.229 | Cell cycle arrest |
The mechanism of action for these compounds often involves apoptosis induction, as evidenced by increased activity of caspases (caspase 3/7) in treated cells . The interaction with genomic DNA has also been suggested as a potential mechanism, where certain derivatives inhibit DNA digestion by restriction enzymes, indicating possible intercalation or binding effects .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Research has shown that derivatives of benzofuran can exhibit significant activity against various pathogens.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Microorganism Tested | MIC (µg/mL) |
|---|---|---|
| VI | Staphylococcus aureus | 50 |
| III | Candida albicans | 100 |
| IV | Escherichia coli | 200 |
The study indicated that certain derivatives demonstrated notable antimicrobial effects against Gram-positive bacteria and fungi, highlighting their potential as therapeutic agents in treating infections .
Case Studies
Case Study 1: Anticancer Efficacy in Leukemia Models
A series of experiments conducted on leukemia cell lines (HL-60 and U937) revealed that methyl-substituted benzofurans exhibited significant growth inhibition. The most active compound showed a GI50 value of less than 0.01 µM, indicating potent cytotoxicity. Flow cytometry analysis further confirmed that these compounds induce apoptosis in cancer cells through caspase activation .
Case Study 2: Antimicrobial Screening
In a screening for antimicrobial properties, several benzofuran derivatives were tested against a panel of bacteria and fungi. Compounds VI and III were particularly effective against Candida species with MIC values of 100 µg/mL. This suggests that modifications to the benzofuran structure can enhance antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate?
- Methodological Answer : Synthesis often involves cascade reactions or functionalization of benzofuran precursors. For example, [3,3]-sigmatropic rearrangements coupled with aromatization strategies (e.g., using NaH/THF for deprotonation and benzyloxy group activation) are effective for constructing substituted benzofuran cores . Reflux conditions with anhydrous solvents and controlled stoichiometry of reagents (e.g., 3,5-bis(benzyloxy)-2-(6-(benzyloxy)-3-methylbenzofuran-2-yl)phenol) are critical for regioselective esterification .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are used to confirm substitution patterns and methyl/ester group positions. For example, methyl groups in similar compounds show resonances at δ ~2.3–2.6 ppm (¹H) and δ ~20–25 ppm (¹³C), while ester carbonyls appear at δ ~165–170 ppm .
- IR : Stretching frequencies for ester C=O (~1720 cm⁻¹) and benzofuran C-O-C (~1250 cm⁻¹) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards.
- Refer to Safety Data Sheets (SDS) for spill management (e.g., absorb with inert material) and emergency contacts (e.g., 1-800-633-8253 in the U.S.) .
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical NMR data be resolved?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. For instance, in compound 3g (a benzofuran derivative), deviations of ±1.5 ppm in ¹³C NMR were resolved by optimizing solvent effect models .
- Use 2D NMR (e.g., HSQC, HMBC) to confirm ambiguous assignments, such as distinguishing methyl groups at C-3 vs. C-6 positions .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer :
- SHELX Suite : Refine crystal structures using SHELXL for high-resolution data. For twinned crystals, employ the TWIN/BASF commands to model domains .
- ORTEP-3 : Visualize thermal ellipsoids and validate molecular geometry. Adjust disorder modeling (e.g., partial occupancy of methyl groups) to improve R-factors .
- Solvent Screening : Use vapor diffusion with solvents like DCM/hexane (1:3) to grow single crystals .
Q. How can the benzofuran core be derivatized for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Ester Hydrolysis : Treat with NaOH/MeOH to generate the carboxylic acid, enabling coupling reactions (e.g., amidation) .
- Electrophilic Substitution : Introduce halogens (e.g., Br₂/FeCl₃) at C-5 for further cross-coupling (e.g., Suzuki-Miyaura) .
- Methyl Group Functionalization : Oxidize methyl groups to aldehydes (e.g., KMnO₄/H₂SO₄) for condensation reactions .
Q. What computational tools validate electronic properties of this compound?
- Methodological Answer :
- Frontier Orbital Analysis : Use Gaussian09 at the B3LYP level to calculate HOMO-LUMO gaps. For benzofurans, gaps of ~4.5 eV correlate with UV-Vis absorption at ~280 nm .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reactivity predictions (e.g., ester carbonyl as an electrophilic center) .
Data Contradiction Analysis
Q. How should researchers address inconsistent melting points or spectral data across studies?
- Methodological Answer :
- Purity Assessment : Conduct HPLC (C18 column, MeCN/H₂O gradient) to detect impurities. For example, a 5% impurity can lower observed melting points by 5–10°C .
- Interlaboratory Calibration : Cross-validate NMR spectrometers using certified standards (e.g., ethylbenzene for ¹H NMR δ 1.24 ppm) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
